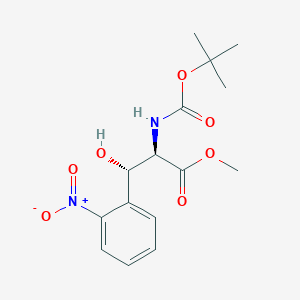
Methyl (2r,3s)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(2-nitrophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2r,3s)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(2-nitrophenyl)propanoate is a useful research compound. Its molecular formula is C15H20N2O7 and its molecular weight is 340.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(2-nitrophenyl)propanoate, commonly referred to as a derivative of amino acid analogs, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl moiety, contributing to its pharmacological properties.
- Molecular Formula : C15H20N2O7
- Molecular Weight : 340.3285 g/mol
- CAS Number : 96099-84-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been studied for its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and cellular functions, making them significant targets in cancer therapy and other diseases.
Biological Activity Overview
- Histone Deacetylase Inhibition
- Antitumor Activity
- Neuroprotective Effects
Case Study 1: HDAC Inhibition
In a study evaluating the structural activity relationship (SAR) of similar compounds, it was found that modifications to the nitrophenyl group significantly affected HDAC inhibition potency. The presence of electron-withdrawing groups like nitro enhanced the inhibitory activity against class I HDACs .
Case Study 2: Anticancer Activity
A series of experiments assessed the anticancer efficacy of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O7 |
| Molecular Weight | 340.3285 g/mol |
| CAS Number | 96099-84-2 |
| HDAC Inhibition IC50 (MCF-7) | 15 µM |
| Cytotoxicity IC50 (Colon Cancer) | 10 µM |
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-7-5-6-8-10(9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m1/s1 |
InChI Key |
FFWJCQKLYMKBSO-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1[N+](=O)[O-])O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















